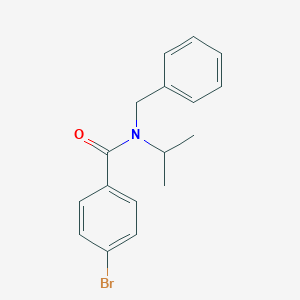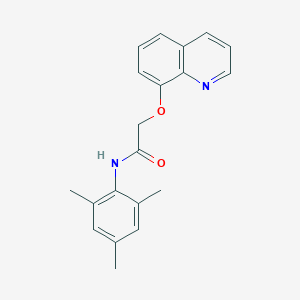![molecular formula C21H19FN4O2 B360186 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 920426-78-4](/img/structure/B360186.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that combines the structural features of indole and quinazoline. These two heterocyclic systems are known for their significant biological activities. The indole moiety is a common scaffold in many natural and synthetic compounds with diverse pharmacological properties, while the quinazoline ring is often found in compounds with anticancer and antimicrobial activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluoro Group:
Formation of the Quinazoline Derivative: The quinazoline derivative can be synthesized by the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzamide with an appropriate aldehyde.
Coupling of Indole and Quinazoline Derivatives: The final step involves the coupling of the indole and quinazoline derivatives through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
化学反应分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of oxindole derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the indole and quinazoline rings can undergo various substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic and nucleophilic reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted indole and quinazoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and quinazoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to compounds with known anticancer and antimicrobial activities.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the quinazoline ring may inhibit tyrosine kinases. These interactions can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar with a simpler acetamide group instead of the quinazoline ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Quinazoline derivatives: Various compounds with anticancer and antimicrobial activities.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the combination of indole and quinazoline moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one of these rings.
属性
CAS 编号 |
920426-78-4 |
|---|---|
分子式 |
C21H19FN4O2 |
分子量 |
378.4g/mol |
IUPAC 名称 |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19FN4O2/c22-15-5-6-19-17(11-15)14(12-24-19)7-9-23-20(27)8-10-26-13-25-18-4-2-1-3-16(18)21(26)28/h1-6,11-13,24H,7-10H2,(H,23,27) |
InChI 键 |
XHYUPRJWWXUIRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B360113.png)
![N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B360119.png)
![N-[4,5-dimethyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B360121.png)
![5-Chloro-anthra[1,9-cd]isoxazol-6-one](/img/structure/B360123.png)
![methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine](/img/structure/B360124.png)

![methyl 2-[({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B360127.png)

![N-(3-{1-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide](/img/structure/B360140.png)
![5-(3-{4-[(methylsulfonyl)amino]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B360141.png)
![Ethyl 4-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B360146.png)
![9-(3,5-difluorophenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B360147.png)
![6,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B360148.png)
